![molecular formula C15H10ClN3OS B3863250 N'-[(3-chloro-1-benzothien-2-yl)methylene]isonicotinohydrazide](/img/structure/B3863250.png)
N'-[(3-chloro-1-benzothien-2-yl)methylene]isonicotinohydrazide
Overview
Description
N-[(3-chloro-1-benzothien-2-yl)methylene]isonicotinohydrazide, also known as BTIH, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BTIH belongs to the class of hydrazide derivatives and has been synthesized through various methods.
Mechanism of Action
The mechanism of action of N'-[(3-chloro-1-benzothien-2-yl)methylene]isonicotinohydrazide is not fully understood. However, it has been reported to act by inhibiting the activity of various enzymes, including topoisomerase II, which is involved in DNA replication and repair. N'-[(3-chloro-1-benzothien-2-yl)methylene]isonicotinohydrazide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N'-[(3-chloro-1-benzothien-2-yl)methylene]isonicotinohydrazide has been reported to exhibit various biochemical and physiological effects. It has been shown to decrease the expression of various proteins involved in cancer cell proliferation, including cyclin D1 and CDK4. N'-[(3-chloro-1-benzothien-2-yl)methylene]isonicotinohydrazide has also been reported to inhibit the production of reactive oxygen species (ROS), which are involved in cancer cell growth and survival. In addition, N'-[(3-chloro-1-benzothien-2-yl)methylene]isonicotinohydrazide has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
N'-[(3-chloro-1-benzothien-2-yl)methylene]isonicotinohydrazide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It exhibits significant antitumor and antimicrobial activities, making it a potential candidate for drug development. However, there are also some limitations associated with N'-[(3-chloro-1-benzothien-2-yl)methylene]isonicotinohydrazide. Its mechanism of action is not fully understood, and further research is needed to elucidate its therapeutic potential. In addition, its toxicity and pharmacokinetics need to be further studied before it can be used in clinical trials.
Future Directions
There are several future directions for the research on N'-[(3-chloro-1-benzothien-2-yl)methylene]isonicotinohydrazide. One potential direction is to investigate its potential as a chemotherapeutic agent for various types of cancer. Another direction is to study its potential as an antimicrobial and antifungal agent. Further research is also needed to understand its mechanism of action and to optimize its synthesis method. In addition, the development of N'-[(3-chloro-1-benzothien-2-yl)methylene]isonicotinohydrazide analogs may lead to the discovery of more potent and selective compounds with therapeutic potential.
Scientific Research Applications
N'-[(3-chloro-1-benzothien-2-yl)methylene]isonicotinohydrazide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit significant antitumor, antimicrobial, and antifungal activities. N'-[(3-chloro-1-benzothien-2-yl)methylene]isonicotinohydrazide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been reported to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against various fungal strains.
properties
IUPAC Name |
N-[(E)-(3-chloro-1-benzothiophen-2-yl)methylideneamino]pyridine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3OS/c16-14-11-3-1-2-4-12(11)21-13(14)9-18-19-15(20)10-5-7-17-8-6-10/h1-9H,(H,19,20)/b18-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JULSTEVWROSNSB-GIJQJNRQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C=NNC(=O)C3=CC=NC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=C(S2)/C=N/NC(=O)C3=CC=NC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(3-chloro-1-benzothiophen-2-yl)methylideneamino]pyridine-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.